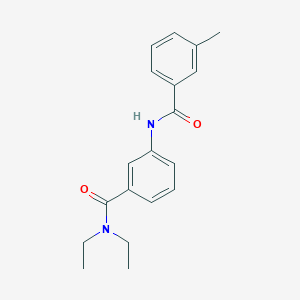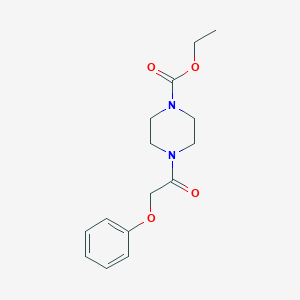![molecular formula C20H18BrClN4O3 B240872 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide, commonly known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of BMH is not fully understood. However, it has been suggested that BMH may work by inhibiting the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BMH has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning.
Biochemical and Physiological Effects:
BMH has been found to have both biochemical and physiological effects. BMH has been found to inhibit the growth of cancer cells and induce apoptosis. BMH has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels may lead to improved memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
BMH has several advantages for use in lab experiments. BMH is relatively easy to synthesize, and its chemical properties make it easy to study. However, BMH also has some limitations. BMH is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the exact mechanism of action of BMH is not fully understood, which can make it challenging to study.
Zukünftige Richtungen
There are several future directions for BMH research. One potential direction is to continue to study the anti-cancer properties of BMH and its potential use in cancer treatment. Another potential direction is to study the potential use of BMH as a therapeutic agent for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of BMH and its biochemical and physiological effects.
Synthesemethoden
BMH can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2-bromo-4-methoxyphenol with 2-(chloromethyl)acetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid. This compound is then reacted with hydrazine hydrate to form 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. Finally, the reaction of 2-(2-bromo-4-methoxyphenoxy)acetohydrazide with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde yields BMH.
Wissenschaftliche Forschungsanwendungen
BMH has shown potential applications in various scientific research fields, including medicinal chemistry, drug design, and cancer research. BMH has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment. BMH has also been studied for its potential use as a therapeutic agent for Alzheimer's disease.
Eigenschaften
Produktname |
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide |
|---|---|
Molekularformel |
C20H18BrClN4O3 |
Molekulargewicht |
477.7 g/mol |
IUPAC-Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H18BrClN4O3/c1-13-16(20(22)26(25-13)14-6-4-3-5-7-14)11-23-24-19(27)12-29-18-9-8-15(28-2)10-17(18)21/h3-11H,12H2,1-2H3,(H,24,27)/b23-11+ |
InChI-Schlüssel |
NIMYTBQSMFAWIR-FOKLQQMPSA-N |
Isomerische SMILES |
CC1=NN(C(=C1/C=N/NC(=O)COC2=C(C=C(C=C2)OC)Br)Cl)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=C1C=NNC(=O)COC2=C(C=C(C=C2)OC)Br)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=C1C=NNC(=O)COC2=C(C=C(C=C2)OC)Br)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[(4-methylphenoxy)acetyl]-1,4-diazepane](/img/structure/B240792.png)
![3-chloro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B240799.png)
![N-[4-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240803.png)
![4-{4-[(Allylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240804.png)
![4-{4-[(Isopropylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B240806.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)




![4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240822.png)
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)